Bio-AMS

Antibiotic Resistance Mycobacterium tuberculosis BPL Inhibition

Select Bio-AMS for definitive in vitro target validation of bacterial biotin protein ligase (BPL) in M. tuberculosis. Its submicromolar potency (MIC ~0.78-1.56 μM) and well-characterized resistance profile (low spontaneous frequency vs. isoniazid) make it the benchmark probe for phenotypic assays and medicinal chemistry programs developing next-gen, metabolically stable BPL inhibitors.

Molecular Formula C20H29N9O7S2
Molecular Weight 571.6 g/mol
Cat. No. B10855467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBio-AMS
Molecular FormulaC20H29N9O7S2
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2
InChIInChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1
InChIKeyRSZBCKJLQVSFKT-RHCAYAJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bio-AMS: A Selective Biotin Protein Ligase Inhibitor for Antitubercular Research Procurement


Bio-AMS (5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine) is a bisubstrate adenylation inhibitor that targets bacterial biotin protein ligase (BPL), an enzyme essential for the post-translational modification of biotin-dependent carboxylases involved in fatty acid and lipid biosynthesis [1]. It demonstrates selective, submicromolar activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by disrupting critical lipid metabolic pathways [2].

Why Bio-AMS Cannot Be Substituted by Generic BPL Inhibitors or Other Antitubercular Agents


Bio-AMS exhibits a unique resistance profile and metabolic behavior that distinguishes it from both its direct structural analogs and standard-of-care antitubercular drugs. Unlike first-line agents such as isoniazid, Bio-AMS demonstrates a significantly lower frequency of spontaneous resistance [1]. However, it is subject to a specific, clinically relevant metabolic vulnerability: rapid in vivo hydrolysis of its central acyl-sulfamide linker, which leads to high clearance and limits its utility as a direct therapeutic [2]. This dual characteristic—exceptional in vitro potency and selectivity paired with a defined pharmacokinetic limitation—creates a clear scientific rationale for selecting Bio-AMS as a tool compound for target validation and mechanism-of-action studies, while necessitating the use of metabolically stabilized analogs for in vivo efficacy experiments.

Quantitative Differentiation of Bio-AMS: Evidence-Based Guide for Scientific Selection


Resistance Frequency of Bio-AMS vs. Isoniazid in Mtb

Bio-AMS exhibits a substantially lower propensity for the emergence of spontaneous resistance compared to the first-line antitubercular drug isoniazid. This difference in resistance frequency is a critical parameter for evaluating the long-term utility of a compound in both research and potential therapeutic contexts [1].

Antibiotic Resistance Mycobacterium tuberculosis BPL Inhibition

Comparative In Vitro Potency of Bio-AMS vs. Metabolically Stable Analog Bio-9 Against Mtb

While Bio-AMS is a potent inhibitor of Mtb, its rapid in vivo metabolism has driven the development of analogs like Bio-9. Direct comparison of minimum inhibitory concentrations (MICs) reveals that both compounds exhibit potent, comparable activity against Mtb in vitro, affirming that the core pharmacophore is maintained in the next-generation analog [1].

Structure-Activity Relationship Antibacterial BPL Inhibition

Enzymatic Inactivation by Rv3406: A Critical Differentiator Between Bio-AMS and Its 5′-Modified Analog

A key liability of Bio-AMS is its enzymatic inactivation by the Mtb-encoded sulfatase Rv3406, which is a primary mechanism of acquired resistance. This is directly contrasted by the performance of the 5′R-C-methyl analog (compound 6). While Bio-AMS loses all activity against strains overexpressing Rv3406, the modified analog retains full potency, demonstrating a successful structure-based strategy to overcome this specific resistance pathway [1].

Drug Metabolism Resistance Mechanism Rv3406 Sulfatase

Comparative In Vivo Pharmacokinetic (PK) Profile of Bio-AMS and Metabolically Stable Analog Bio-9

The primary limitation of Bio-AMS is its poor in vivo stability, characterized by rapid hydrolysis of the acyl-sulfamide linker. This contrasts sharply with the PK profile of its analog Bio-9. While direct numerical PK parameters for Bio-AMS are not provided in the available text, the qualitative difference is stark: Bio-AMS suffers from high clearance, whereas Bio-9 was shown to be metabolically stable, leading to substantially reduced clearance and boosted drug exposure and half-life [1]. This metabolic instability is a defining feature that dictates the appropriate experimental use of Bio-AMS.

Pharmacokinetics In Vivo Metabolism Drug Clearance

Enhancement of First-Line Drug Activity by Bio-AMS In Vitro

Beyond its direct antibacterial effect, Bio-AMS demonstrates the ability to potentiate the activity of standard-of-care antitubercular agents. This is a distinct functional property that adds value to its use in mechanistic studies focused on combination therapy and understanding how targeting lipid biosynthesis can synergize with other pathways [1].

Drug Synergy Combination Therapy Tuberculosis

Recommended Scientific and Industrial Application Scenarios for Bio-AMS Based on Quantitative Evidence


In Vitro Target Validation and Mechanism-of-Action Studies for BPL

Bio-AMS is the optimal selection for in vitro experiments designed to validate the essentiality of biotin protein ligase (BPL) in Mycobacterium tuberculosis. Its submicromolar potency and well-characterized resistance profile (including a low spontaneous resistance frequency compared to isoniazid) make it a robust chemical probe. Use Bio-AMS to establish the phenotypic consequences of BPL inhibition, such as disruption of fatty acid and lipid biosynthesis [1]. This is the compound's primary and most well-supported application.

Investigating Rv3406 Sulfatase-Mediated Resistance in Mtb

For research groups specifically studying the Rv3406-mediated inactivation pathway as a mechanism of drug resistance in Mtb, Bio-AMS is an indispensable reagent. Its marked loss of potency against Rv3406-overexpressing strains (MIC shift from 0.78 μM to >100 μM) provides a clear, quantitative phenotypic readout for this resistance mechanism [2]. In this context, Bio-AMS should be used as a control compound alongside 5′-modified analogs (like compound 6) to demonstrate the successful circumvention of Rv3406-mediated inactivation.

In Vitro Synergy Studies with First-Line Antitubercular Drugs

Researchers evaluating novel combination therapies for tuberculosis should consider Bio-AMS for in vitro synergy assays. Evidence shows that partial chemical inactivation of BPL with Bio-AMS can enhance the potency of first-line drugs like rifampicin and ethambutol [1]. This makes Bio-AMS a valuable tool for exploring the therapeutic potential of combining BPL inhibitors with existing TB regimens, providing a mechanistic basis for further drug development.

Benchmarking New BPL Inhibitor Series (e.g., Bio-9 Analogs)

In medicinal chemistry programs aimed at developing next-generation, metabolically stable BPL inhibitors, Bio-AMS serves as the essential benchmark. Its potent in vitro activity (MIC ~0.78-1.56 μM) and high affinity for MtBPL (Kd ~0.66-0.97 nM) set the standard for target engagement and cellular potency [2]. New analogs should be directly compared to Bio-AMS in parallel assays to quantify improvements in metabolic stability and resistance profiles while confirming that on-target potency is maintained [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bio-AMS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.